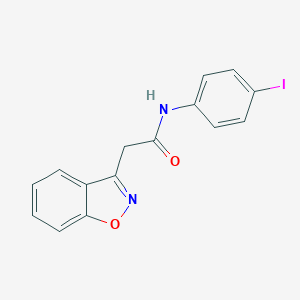
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide, also known as BI-4, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. BI-4 has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is not fully understood, but it has been shown to interact with several molecular targets in cells. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition by 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide leads to changes in gene expression that can result in cell death or other cellular responses. 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has also been shown to inhibit the activity of protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has a range of biochemical and physiological effects that have been studied in vitro and in vivo. In cancer cells, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to induce cell death through apoptosis and autophagy. In neurodegenerative disease models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to protect neurons from oxidative stress and inflammation. In inflammation models, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress.
实验室实验的优点和局限性
One advantage of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide as a research tool is its specificity for HDAC inhibition and CK2 inhibition. This specificity allows researchers to study the effects of these molecular targets on cellular processes without the confounding effects of other compounds. One limitation of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide is its relatively low potency compared to other HDAC inhibitors and CK2 inhibitors. This limitation can be overcome by using higher concentrations of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide or by using 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds.
未来方向
There are several future directions for research on 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide. One direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in combination with other compounds, such as chemotherapy drugs or other HDAC inhibitors. Another direction is to study the effects of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide in animal models of disease, including cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide and its effects on cellular processes.
合成方法
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzisoxazole with 4-iodobenzyl bromide, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification using column chromatography. This synthesis method has been optimized to yield high purity and high yield of 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide.
科学研究应用
2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been studied for its potential as a therapeutic agent in a range of diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce cell death in vitro and in vivo. In neurodegenerative disease research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to have neuroprotective effects and improve cognitive function in animal models. In inflammation research, 2-(1,2-benzisoxazol-3-yl)-N-(4-iodophenyl)acetamide has been shown to reduce inflammation and oxidative stress in vitro and in vivo.
属性
分子式 |
C15H11IN2O2 |
|---|---|
分子量 |
378.16 g/mol |
IUPAC 名称 |
2-(1,2-benzoxazol-3-yl)-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C15H11IN2O2/c16-10-5-7-11(8-6-10)17-15(19)9-13-12-3-1-2-4-14(12)20-18-13/h1-8H,9H2,(H,17,19) |
InChI 键 |
RXPHDXGRMJBDEA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |
规范 SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NC3=CC=C(C=C3)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[(2,5-Diethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B229838.png)
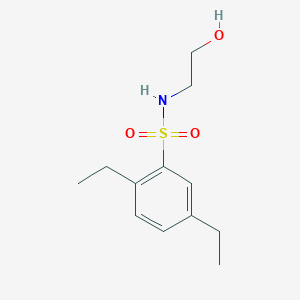
![4-(1-Methyl-2-oxo-1,2-dihydro-benzo[cd]indole-6-sulfonylamino)-benzoic acid](/img/structure/B229845.png)
![2-Hydroxy-5-[(1-naphthylsulfonyl)amino]benzoic acid](/img/structure/B229847.png)
![{[(4-Chloro-3-methylphenyl)sulfonyl]amino}acetic acid](/img/structure/B229848.png)
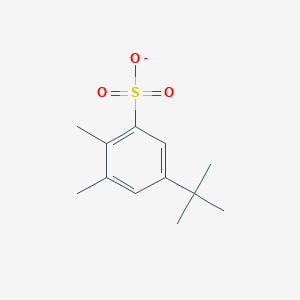
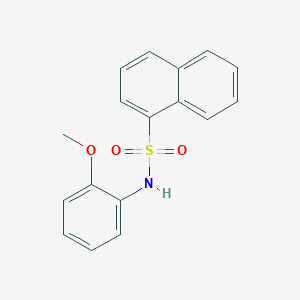
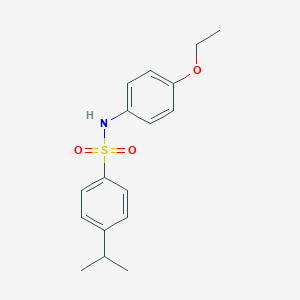
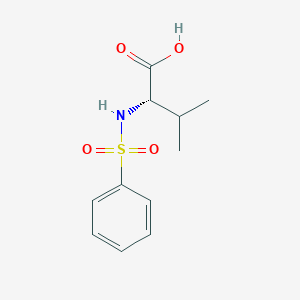
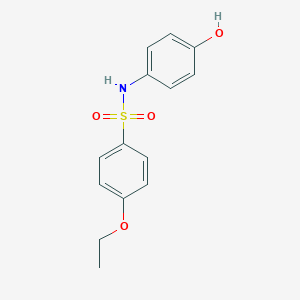
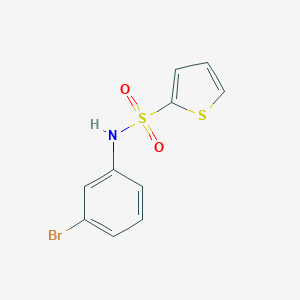
![Methyl 2-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229864.png)
